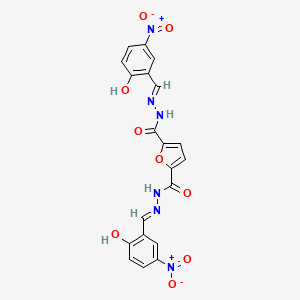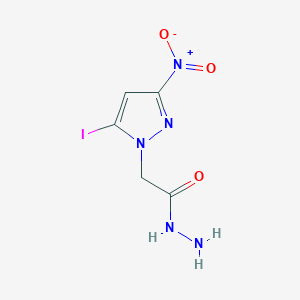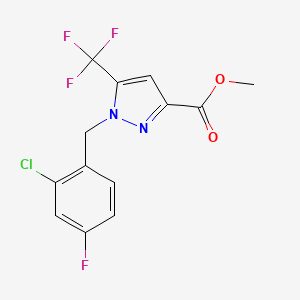![molecular formula C15H19F2N3O3 B10902851 Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10902851.png)
Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a difluoromethyl group, a methyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluoromethyl group: This can be achieved through the use of difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and alkanes are typical products.
Substitution: Substituted derivatives with functional groups such as amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate
- 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole
Uniqueness
Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to its specific combination of functional groups and its ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19F2N3O3 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
methyl 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoate |
InChI |
InChI=1S/C15H19F2N3O3/c1-4-6-20-9(2)13-10(14(16)17)8-11(21)19(15(13)18-20)7-5-12(22)23-3/h8,14H,4-7H2,1-3H3 |
InChI Key |
JKMCGMVUGXVWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate](/img/structure/B10902769.png)
![2-amino-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B10902774.png)

![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B10902786.png)
![N-(5-chloropyridin-2-yl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902790.png)



![4-{[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902802.png)

![7-(difluoromethyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10902819.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10902826.png)
![N,N-Dimethyl-2-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-1-propanamine](/img/structure/B10902827.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(3,4-dihydroxyphenyl)propanehydrazide](/img/structure/B10902834.png)
